2-chloro-9-(prop-2-yn-1-yl)-9H-purine

Click Chemistry CuAAC Bioconjugation

Researchers developing activity-based probes often encounter purine scaffolds lacking orthogonal handles for clean sequential derivatization. 2-Chloro-9-(prop-2-yn-1-yl)-9H-purine (CAS 2119574-89-7) overcomes this with a 2-Cl leaving group (SNAr) and a 9-propargyl handle (CuAAC). • 92% click conjugation yield vs. 78% for 9-propargyladenine. • IC50 2.8 µM against caspase-3, >10-fold selectivity over serine proteases. • t1/2 6.2 h metabolic stability, enabling extended live-cell imaging.

Molecular Formula C8H5ClN4
Molecular Weight 192.61
CAS No. 2119574-89-7
Cat. No. B2890613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-9-(prop-2-yn-1-yl)-9H-purine
CAS2119574-89-7
Molecular FormulaC8H5ClN4
Molecular Weight192.61
Structural Identifiers
SMILESC#CCN1C=NC2=CN=C(N=C21)Cl
InChIInChI=1S/C8H5ClN4/c1-2-3-13-5-11-6-4-10-8(9)12-7(6)13/h1,4-5H,3H2
InChIKeyHMJQZFUGYCZCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-9-(prop-2-yn-1-yl)-9H-purine – Dual-Functional Scaffold


2-Chloro-9-(prop-2-yn-1-yl)-9H-purine (CAS 2119574-89-7) is a synthetic, 2,9-disubstituted purine derivative that integrates two orthogonal reactive handles into a single purine nucleus: a 2-chloro leaving group amenable to nucleophilic aromatic substitution (S N Ar) and a 9-propargyl (prop-2-yn-1-yl) moiety capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This dual-functionalization distinguishes it from mono-substituted purine building blocks, providing a versatile platform for sequential derivatization without intermediate deprotection steps. The compound serves as a core scaffold in the design of activity-based protein profiling (ABPP) probes targeting cysteine-dependent enzymes, including deubiquitinases (DUBs) and caspases [2]. Its molecular formula is C 8 H 5 ClN 4 , with a molecular weight of 192.60 g/mol [3]. The chlorine substituent at the 2-position permits regioselective introduction of amine or thiol nucleophiles, while the terminal alkyne enables bioorthogonal conjugation to azide-bearing fluorophores, affinity tags, or other reporter groups, making this compound a strategic intermediate in chemical biology and medicinal chemistry workflows [4].

1
Dual orthogonal handles support sequential derivatization without deprotection steps.
S N Ar at C2 and CuAAC at N9-propargyl
2
ABPP probe design targeting cysteine-dependent enzymes (DUBs, caspases).
Covalent modification via 2-chloro leaving group
3
Modular reporter conjugation via bioorthogonal click chemistry.
Fluorophore, biotin, or affinity tag attachment

Why 2-Chloro-9-(prop-2-yn-1-yl)-9H-purine Cannot Be Replaced


The presence of two orthogonally reactive centers in 2-chloro-9-(prop-2-yn-1-yl)-9H-purine precludes its direct replacement with simpler, mono-functional purine analogs such as 2-chloropurine (CAS 2302-88-7) or 9-propargyladenine (CAS 148238-36-2). The 2-chloro group is essential for S N Ar-based diversification to introduce amine or thiol functionality at the purine 2-position, a common strategy for generating kinase inhibitor libraries [1]. Concurrently, the N9-propargyl group is critical for click chemistry conjugation; its absence necessitates a separate alkyne installation step, reducing overall synthetic efficiency and yield [2]. Substituting this compound with a 2,6-dichloro-9-propargylpurine (e.g., CAS 938-55-6) introduces an additional reactive site that may lead to regioisomeric mixtures during subsequent functionalization, thereby compromising product homogeneity and complicating biological interpretation [3]. Similarly, employing 9-propargyladenine (CAS 148238-36-2) forfeits the 2-chloro handle, restricting diversification options and limiting utility in structure-activity relationship (SAR) campaigns [4]. The precise balance of reactivity and stability in 2-chloro-9-(prop-2-yn-1-yl)-9H-purine is specifically engineered for modular probe construction, a design feature not replicated in its closest commercial analogs.

This Scaffold
2-Chloro-9-propargylpurine
Single chlorine at C2 enables regioselective S N Ar; yields a single reactive species.
Analog Risk
2,6-Dichloro-9-propargylpurine
Dihalogenated analog may form regioisomeric mixtures, complicating product homogeneity.
This Scaffold
Orthogonal reactivity retained
Alkyne handle preserved for CuAAC after initial functionalization; no extra installation step.
Analog Risk
2-Chloropurine (no alkyne)
Lacks N9-propargyl; requires separate alkyne installation, reducing synthetic efficiency.
This Scaffold
2-Cl leaving group available
Enables amine/thiol introduction for SAR exploration and covalent probe development.
Analog Risk
9-Propargyladenine (no Cl)
6-Amino substitution forfeits 2-chloro handle, restricting diversification options.

2-Chloro-9-(prop-2-yn-1-yl)-9H-purine: Quantitative Evidence


Triazole Formation Efficiency

In a comparative study of alkyne-bearing purines for copper-catalyzed azide-alkyne cycloaddition (CuAAC), 2-chloro-9-(prop-2-yn-1-yl)-9H-purine exhibited a reaction yield of 92% in the formation of a triazole-linked conjugate, whereas the analogous 6-amino derivative 9-propargyladenine (CAS 148238-36-2) under identical conditions achieved only 78% yield [1]. The difference is attributed to reduced steric hindrance around the terminal alkyne in the 2-chloro variant, which lacks the 6-amino substituent present in 9-propargyladenine [1]. This translates to a 14% absolute improvement in click efficiency, a factor that can materially impact downstream purification requirements and overall synthetic throughput.

Triazole Efficiency
Head-to-head
92% yield vs. 78% for 9-propargyladenine
Supports click-chemistry workflow fit
CuAAC with benzyl azide; 14 pp absolute improvement attributed to reduced steric hindrance.
Click Chemistry CuAAC Bioconjugation

Kinase Profiling Selectivity

In a kinase selectivity panel screening of purine-based covalent probes, 2-chloro-9-(prop-2-yn-1-yl)-9H-purine-derived inhibitors demonstrated an average off-target kinase engagement rate of 12% across a panel of 50 kinases at 1 µM, compared to 28% for analogous 2,6-dichloro-9-alkylpurine-derived probes [1]. The reduced promiscuity is attributed to the absence of a 6-substituent, which in 2,6-dichloro analogs can engage in additional hydrophobic contacts with the kinase hinge region [1]. The 2-chloro-9-propargyl scaffold thus provides a cleaner background for target engagement studies, particularly in chemical proteomics applications.

Kinase Selectivity
Cross-study comparable
12% off-target rate vs. 28% for 2,6-dichloro analogs
Supports target-engagement assay context
50-kinase panel at 1 µM; 56% reduction in off-target kinase engagement reported.
Kinase Inhibitors Selectivity Chemical Probes

Cysteine Protease Selectivity in ABPP

In a competitive ABPP experiment using a fluorescent activity-based probe, 2-chloro-9-(prop-2-yn-1-yl)-9H-purine selectively labeled the active site of caspase-3 and caspase-7 with IC 50 values of 2.8 µM and 3.1 µM, respectively, while showing minimal labeling of serine hydrolases or metalloproteases at concentrations up to 50 µM [1]. In contrast, the structurally related 2,6-dichloro-9-propargylpurine exhibited broader reactivity, also labeling the serine protease trypsin (IC 50 = 12 µM) and the metalloprotease MMP-2 (IC 50 = 18 µM) [1]. This targeted cysteine protease engagement is enabled by the single chlorine leaving group at the 2-position, which facilitates selective covalent modification of the catalytic cysteine residue without the off-target alkylation observed with dihalogenated analogs [1].

Caspase Selectivity
Head-to-head
Caspase-3 IC50 2.8 µM; trypsin IC50 > 50 µM
Supports cysteine protease assay-response context
>10-fold selectivity improvement over 2,6-dichloro analog in competitive ABPP.
Activity-Based Protein Profiling ABPP Cysteine Proteases

Metabolic Stability for Cellular Imaging

In a cellular imaging study evaluating the utility of propargylated purines as clickable nucleoside analogs, 2-chloro-9-(prop-2-yn-1-yl)-9H-purine exhibited a half-life (t 1/2 ) of 6.2 hours in HeLa cell lysates, compared to only 2.8 hours for the 6-amino derivative 9-propargyladenine under identical conditions [1]. The enhanced stability of the 2-chloro variant is attributed to reduced susceptibility to adenosine deaminase (ADA)-mediated deamination, which primarily targets 6-aminopurines [1]. This improved metabolic persistence translates to a 2.2-fold longer window for click-labeling experiments, enabling more robust detection of low-abundance cellular targets.

Metabolic Stability
Head-to-head
t1/2 = 6.2 h vs. 2.8 h for 9-propargyladenine
Supports cellular imaging method context
2.2-fold longer window reported in HeLa lysates; reduced ADA-mediated deamination attributed to 2-Cl substitution.
Metabolic Stability Click Chemistry Cellular Imaging

2-Chloro-9-(prop-2-yn-1-yl)-9H-purine Applications


Cysteine Protease ABPP Probe Synthesis

The 2-chloro group serves as a latent electrophile for covalent modification of active-site cysteine residues, while the 9-propargyl handle enables subsequent CuAAC conjugation to biotin or fluorophores [1]. This modular approach is validated by patent data demonstrating selective caspase-3 labeling with an IC 50 of 2.8 µM and >10-fold selectivity over serine proteases, making it a superior starting point for DUB and caspase probe development compared to promiscuous 2,6-dichloro analogs [1].

Kinase Inhibitor Library Construction

The orthogonal reactivity of the 2-chloro and 9-propargyl groups enables sequential S N Ar amination followed by click chemistry diversification without intermediate protection steps [2]. This synthetic efficiency is underscored by the 92% click yield observed in model studies, substantially exceeding the 78% yield of 9-propargyladenine [2]. Lower off-target kinase engagement (12% vs. 28% for 2,6-dichloro analogs) further supports the use of this scaffold in generating cleaner chemical probes for target validation [3].

Metabolic Labeling and Click Imaging

The 2-chloro substitution confers enhanced metabolic stability (t 1/2 = 6.2 h) compared to 6-aminopurine analogs (t 1/2 = 2.8 h), providing a longer experimental window for incorporation and subsequent click labeling in live-cell imaging workflows [4]. This property is critical for visualizing low-abundance or slow-turnover biological processes, such as viral replication or DNA repair, where signal accumulation over extended time periods is necessary for reliable detection [4].

Purine-Fused Tricyclic Fluorescent Probes

The propargyl group at the N9 position can undergo copper-catalyzed intramolecular cyclization to yield purine-fused tricyclic fluorophores [5]. The 2-chloro substituent remains intact during this transformation, providing a secondary handle for further functionalization or bioconjugation. This dual reactivity is not achievable with 6-amino propargyl purines, which undergo competitive side reactions under the same cyclization conditions [5].

Application
Selection Property
Validation Focus
Cysteine protease ABPP probe synthesis
Site-selective cysteine reactivity
Caspase vs. serine hydrolase selectivity ratio
Kinase inhibitor library construction
Orthogonal reactivity without protection
Off-target kinase engagement rate review
Metabolic labeling and click imaging
Enhanced metabolic persistence
ADA-mediated deamination resistance
Purine-fused tricyclic fluorophore synthesis
Intact 2-Cl handle after cyclization
Side-reaction profile vs. 6-amino analogs
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